1-(2-Pyrazinylamino)-2-propanol
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Overview
Description
1-(2-Pyrazinylamino)-2-propanol is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 4. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries .
Preparation Methods
The synthesis of 1-(2-Pyrazinylamino)-2-propanol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrazine with 2-amino-1-propanol under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .
Industrial production methods for pyrazine derivatives often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
1-(2-Pyrazinylamino)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Pyrazinylamino)-2-propanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Pyrazinylamino)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, pyrazine derivatives are known to inhibit certain enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents .
Comparison with Similar Compounds
1-(2-Pyrazinylamino)-2-propanol can be compared with other similar compounds, such as:
4-(2-Pyrazinylamino)benzoic acid trifluoroacetate: This compound has a similar pyrazine structure but with a benzoic acid moiety, which may confer different biological activities.
3-[(pyrazin-2-yl)amino]benzoic acid: Another pyrazine derivative with a benzoic acid group, used in similar applications but with distinct properties.
3-(2-Pyrazinylamino)-1,2,4-oxadiazole-5-carbonitrile: This compound contains an oxadiazole ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
1-(pyrazin-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6(11)4-10-7-5-8-2-3-9-7/h2-3,5-6,11H,4H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIKOHNWTJXHCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=CN=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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